molecular formula C27H20O4 B11988091 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one

1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11988091
M. Wt: 408.4 g/mol
InChI Key: ZWLDGWJZJAKQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one can be achieved through a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This method involves a series of photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel-promoted elimination of HCl and electrocyclic cyclobutene ring opening, and finally a photo-induced 6π electrocyclization . This concise one-pot protocol does not require a metal catalyst or peroxide promoter, and the products can be purified through simple recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the benzyloxy groups or the chromenone core.

    Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in biomedical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug development.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the chromenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H20O4

Molecular Weight

408.4 g/mol

IUPAC Name

1,3-bis(phenylmethoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C27H20O4/c28-27-23-14-8-7-13-22(23)26-24(30-18-20-11-5-2-6-12-20)15-21(16-25(26)31-27)29-17-19-9-3-1-4-10-19/h1-16H,17-18H2

InChI Key

ZWLDGWJZJAKQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.